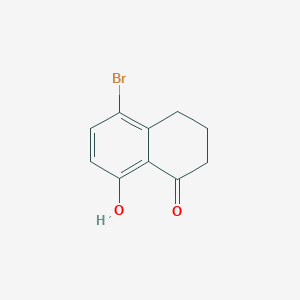

5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one

Description

Properties

IUPAC Name |

5-bromo-8-hydroxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c11-7-4-5-9(13)10-6(7)2-1-3-8(10)12/h4-5,13H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QALFVVUGULYHSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2C(=O)C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30561699 | |

| Record name | 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101819-51-6 | |

| Record name | 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30561699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one, a substituted tetralone derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document compiles computed values, data from structurally related compounds, and established experimental protocols. The guide also explores the potential biological activities of this compound based on the known pharmacology of the broader class of tetralone derivatives. This information is intended to serve as a valuable resource for researchers investigating this and similar chemical entities.

Introduction

This compound, also known as 5-Bromo-8-hydroxy-1-tetralone, belongs to the tetralone class of compounds, which are bicyclic aromatic ketones. The tetralone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitumor, anti-inflammatory, and enzyme inhibitory effects[1]. The presence of a bromine atom and a hydroxyl group on the aromatic ring of this particular derivative suggests the potential for unique physicochemical properties and biological activities, making it a compound of significant interest for further investigation.

Physicochemical Properties

A summary of the available and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that many of these values are computationally predicted and await experimental verification.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrO₂ | PubChem[2] |

| Molecular Weight | 241.08 g/mol | PubChem[2][3] |

| Appearance | Solid (predicted) | - |

| Melting Point | No data available. The related compound 5-Hydroxy-1-tetralone melts at 206-209 °C[4]. | - |

| Boiling Point | No data available. | - |

| Solubility | No specific data available. The parent compound, 3,4-Dihydronaphthalen-1-one, is soluble in DMSO, PEG300, and corn oil[5]. | - |

| pKa | No data available. The phenolic hydroxyl group is expected to be weakly acidic. | - |

| logP (XLogP3) | 2.9 | PubChem[2][3] |

Experimental Protocols

Proposed Synthesis

Methodology:

-

Starting Material: 8-Hydroxy-3,4-dihydronaphthalen-1(2H)-one would serve as the starting material.

-

Bromination: The starting material would be dissolved in a suitable inert solvent, such as carbon tetrachloride (CCl₄). N-Bromosuccinimide (NBS) would be added as the brominating agent, likely with a radical initiator like benzoyl peroxide, and the mixture would be refluxed.

-

Work-up: After the reaction is complete, the succinimide byproduct would be filtered off. The filtrate would then be washed with a sodium thiosulfate solution to remove any remaining bromine, followed by washing with water and brine.

-

Purification: The crude product would be dried over an anhydrous salt (e.g., Na₂SO₄) and the solvent removed under reduced pressure. The final product would be purified by recrystallization or column chromatography to yield pure this compound.

Melting Point Determination

The melting point of a solid organic compound is a crucial physical property for its identification and purity assessment. A common method for its determination is the capillary melting point technique[7][8][9][10].

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm[9].

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the compound. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

pKa Determination

The acid dissociation constant (pKa) of the phenolic hydroxyl group can be determined using various methods, including UV-Vis spectrophotometry or NMR spectroscopy[11][12].

Methodology (UV-Vis Spectrophotometry):

-

Solution Preparation: A series of buffer solutions with known pH values are prepared. A stock solution of the compound in a suitable solvent (e.g., methanol or DMSO) is also prepared.

-

Measurement: A small aliquot of the stock solution is added to each buffer solution. The UV-Vis spectrum of each solution is recorded.

-

Data Analysis: The absorbance at a wavelength where the protonated and deprotonated forms of the compound have different molar absorptivities is plotted against the pH. The resulting sigmoidal curve is analyzed, and the pKa is determined as the pH at the inflection point of the curve[11].

Potential Biological Activities and Signaling Pathways

While no specific biological activities have been reported for this compound, the tetralone scaffold is present in numerous biologically active molecules[1]. Based on the activities of related compounds, several potential therapeutic applications can be hypothesized.

-

Enzyme Inhibition: Tetralone derivatives have been shown to inhibit various enzymes, including acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1)[3], macrophage migration inhibitory factor (MIF)[13], tyrosinase[14], and monoamine oxidase (MAO)[15]. The specific substitutions on the aromatic ring of this compound may confer inhibitory activity against one or more of these or other enzymes.

-

Anticancer Activity: Several studies have reported the cytotoxic effects of tetralone derivatives against various cancer cell lines[16][17][18]. The proposed mechanisms of action often involve the induction of apoptosis and cell cycle arrest. The brominated nature of the target compound could enhance its cytotoxic potential.

-

Anti-inflammatory Effects: Some tetralone derivatives exhibit anti-inflammatory properties[15]. This activity could be mediated through the inhibition of pro-inflammatory enzymes or signaling pathways.

A hypothetical signaling pathway illustrating the potential mechanism of action for a tetralone derivative as an enzyme inhibitor leading to a therapeutic effect is shown below.

Conclusion

This compound is a promising, yet understudied, molecule. This technical guide has consolidated the available computed physicochemical data and provided a framework for its experimental characterization by outlining standard protocols for its synthesis and the determination of key properties. Furthermore, by examining the biological activities of the broader tetralone class, this document highlights the potential of this compound as a lead for the development of new therapeutic agents. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this intriguing molecule.

References

- 1. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C10H9BrO2 | CID 14565661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Hydroxy-1-tetralone 99 28315-93-7 [sigmaaldrich.com]

- 5. prepchem.com [prepchem.com]

- 6. Synthesis of dihydronaphthalene analogues inspired by combretastatin A-4 and their biological evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. thinksrs.com [thinksrs.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids as potent tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1-Tetralone Derivatives: Anti-Inflammatory, MAO Inhibition, and Asymmetric Synthesis_Chemicalbook [chemicalbook.com]

- 16. Cytotoxic and new tetralone derivatives from Berchemia floribunda (Wall.) Brongn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cytotoxic 1,3-diarylidene-2-tetralones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one (CAS Number: 101819-51-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one, also known as 5-Bromo-8-hydroxy-1-tetralone, is a brominated derivative of a tetralone, a bicyclic aromatic ketone. While specific research on this particular compound is limited in publicly available literature, its structural motif is of significant interest in medicinal chemistry. Tetralone derivatives are known to exhibit a wide range of pharmacological activities, including potential applications in oncology and as central nervous system agents. This technical guide provides a summary of the available information on this compound, including its chemical properties and a general synthetic approach. Due to the scarcity of specific experimental data, this document also draws upon information for structurally related compounds to provide context and potential avenues for future research.

Chemical and Physical Properties

A comprehensive summary of the key chemical identifiers and computed physicochemical properties for this compound is presented below. It is important to note that the majority of the quantitative data available is computationally derived and awaits experimental verification.

| Property | Value | Source |

| CAS Number | 101819-51-6 | [1] |

| Molecular Formula | C₁₀H₉BrO₂ | [] |

| Molecular Weight | 241.08 g/mol | [1] |

| IUPAC Name | 5-bromo-8-hydroxy-3,4-dihydro-2H-naphthalen-1-one | [] |

| Synonyms | 5-bromo-8-hydroxy-1-tetralone, 1(2H)-Naphthalenone, 5-bromo-3,4-dihydro-8-hydroxy- | [] |

| XLogP3 | 2.9 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 0 | [1] |

| Exact Mass | 239.97859 Da | [1] |

| Monoisotopic Mass | 239.97859 Da | [1] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

| Heavy Atom Count | 13 | [1] |

Synthesis

General Experimental Protocol for the Synthesis of a Hydroxy-tetralone Precursor

A patented method for the preparation of 5-hydroxy-1-tetralone from 1,5-dihydroxynaphthalene provides a foundational experimental protocol that could be adapted.[3] This process involves a catalytic reduction.

Materials:

-

1,5-dihydroxynaphthalene

-

Palladium reducing catalyst (e.g., palladium on carbon)

-

Aqueous lower alcohol (e.g., ethanol, isopropanol)

-

Alkali metal hydroxide (e.g., sodium hydroxide)

-

Gaseous hydrogen

Procedure:

-

An aqueous alcoholic solution of 1,5-dihydroxynaphthalene is prepared.[3]

-

A palladium reducing catalyst and an equimolar quantity of an alkali metal hydroxide are added to the solution.[3]

-

The mixture is subjected to hydrogenation with gaseous hydrogen at a pressure of approximately 15 to 400 pounds per square inch.[3]

-

The reaction is conducted at a temperature between 30°C and 90°C.[3]

-

The reaction is monitored until one molar equivalent of hydrogen has been absorbed.[3]

-

Upon completion, the catalyst is removed by filtration, and the 5-hydroxy-1-tetralone product is isolated from the filtrate.[3]

The subsequent step to obtain the target compound would involve the selective bromination of the 8-hydroxy-1-tetralone intermediate. This would likely involve an electrophilic aromatic substitution reaction using a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine in an appropriate solvent. The reaction conditions would need to be carefully controlled to favor bromination at the C5 position.

Spectroscopic Data

Experimentally determined spectroscopic data for this compound are not available in the reviewed literature. For researchers planning to synthesize or characterize this compound, the following are general protocols for acquiring key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

General Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

General Protocol for FT-IR (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of the solid sample with 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle to create a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to a pellet-pressing die and apply pressure to form a thin, translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

General Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

-

GC-MS System: Use a gas chromatograph equipped with a capillary column suitable for aromatic compounds, coupled to a mass spectrometer.

-

Analysis: Inject a small volume (e.g., 1 µL) of the sample solution. The mass spectrometer is typically operated in electron ionization (EI) mode. The resulting total ion chromatogram and mass spectrum of the eluted peak corresponding to the compound of interest are analyzed to determine the molecular weight and fragmentation pattern.

Biological Activity and Potential Applications

There is no specific information on the biological activity or pharmacological effects of this compound in the available literature. However, the tetralone scaffold is a common feature in a variety of biologically active molecules.[4]

Derivatives of tetralone have been investigated for a broad spectrum of bioactivities, including antibacterial, antitumor, and effects on the central nervous system.[4] For instance, certain tetralone derivatives have been shown to act as agonists or antagonists at serotonin receptors, such as the 5-HT1A receptor, which is a key target in the treatment of anxiety and depression.[5][6][7]

The presence of a bromine atom and a hydroxyl group on the aromatic ring of this compound could significantly influence its biological profile. Halogen atoms can modulate pharmacokinetic properties such as lipophilicity and metabolic stability, while the phenolic hydroxyl group can participate in hydrogen bonding interactions with biological targets.

Given the pharmacological precedent of the tetralone core, this compound represents a candidate for screening in various biological assays to explore its potential as a novel therapeutic agent. Future research could focus on its evaluation in cancer cell lines, receptor binding assays for CNS targets, and antimicrobial screening.

Experimental Workflows and Signaling Pathways (Hypothetical)

As no specific biological data is available, the following diagrams are hypothetical representations of potential experimental workflows and a generalized signaling pathway that could be relevant for investigating the biological activity of this compound, based on the known activities of other tetralone derivatives.

General Workflow for Synthesis and Characterization

References

- 1. This compound | C10H9BrO2 | CID 14565661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US3829498A - Process for preparing 5-hydroxy-1-tetralone - Google Patents [patents.google.com]

- 4. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacology of the novel 5-hydroxytryptamine1A receptor antagonist (S)-5-fluoro-8-hydroxy-2-(dipropylamino)tetralin: inhibition of (R)-8-hydroxy-2-(dipropylamino)tetralin-induced effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of 5-HT1A receptor agonists on locomotor activity in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effects of 8-hydroxy-2-(di-n-propylamino)tetralin and other serotonergic agonists on performance in a radial maze: a possible role for 5-HT1A receptors in memory - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one. Due to the limited availability of published experimental data for this specific compound, this guide leverages theoretical data, including predicted spectroscopic values and analogous compound analysis, to present a robust framework for its characterization.

Molecular Structure and Properties

This compound is a halogenated tetralone derivative. Its core structure consists of a dihydronaphthalene ring system featuring a ketone at the C1 position, a hydroxyl group at the C8 position, and a bromine atom at the C5 position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrO₂ | PubChem[1] |

| Molecular Weight | 241.08 g/mol | PubChem[1] |

| CAS Number | 101819-51-6 | PubChem[1] |

| Appearance | Predicted: Solid | - |

Spectroscopic Data (Predicted and Inferred)

The following tables summarize the predicted and inferred spectroscopic data for this compound, which are essential for its structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data are estimated based on the analysis of structurally similar compounds, including 8-hydroxy-1-tetralone and 5-bromo-1-tetralone, and general principles of NMR spectroscopy. Actual experimental values may vary.

Table 2: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~2.70 | t | ~6.5 |

| H-3 | ~2.15 | m | - |

| H-4 | ~3.00 | t | ~6.5 |

| H-6 | ~7.50 | d | ~8.0 |

| H-7 | ~7.00 | d | ~8.0 |

| 8-OH | ~9.50 | s (broad) | - |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~198.0 |

| C-2 | ~38.0 |

| C-3 | ~22.0 |

| C-4 | ~29.0 |

| C-4a | ~130.0 |

| C-5 | ~115.0 |

| C-6 | ~138.0 |

| C-7 | ~120.0 |

| C-8 | ~155.0 |

| C-8a | ~125.0 |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (intramolecular H-bond) | 3200-3400 | Broad, Medium |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-2960 | Medium |

| C=O stretch (conjugated ketone) | 1650-1680 | Strong |

| C=C stretch (aromatic) | 1580-1620 | Medium |

| C-O stretch (phenol) | 1200-1260 | Strong |

| C-Br stretch | 500-600 | Medium-Strong |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

| [M]⁺ | 240/242 | Molecular ion peak with characteristic 1:1 ratio for bromine isotopes (⁷⁹Br/⁸¹Br). |

| [M-CO]⁺ | 212/214 | Loss of a carbonyl group. |

| [M-C₂H₄]⁺ | 212/214 | Retro-Diels-Alder fragmentation of the dihydronaphthalene ring. |

| [M-Br]⁺ | 161 | Loss of the bromine atom. |

| [M-H₂O]⁺ | 222/224 | Loss of water. |

Experimental Protocols

The following are detailed experimental protocols for the acquisition of spectroscopic data for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Spectroscopy:

-

Instrument: 400 MHz NMR Spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Spectral Width: 0-12 ppm.

-

Relaxation Delay: 2 seconds.

-

-

¹³C NMR Spectroscopy:

-

Instrument: 100 MHz NMR Spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024-4096.

-

Spectral Width: 0-220 ppm.

-

Relaxation Delay: 5 seconds.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR Method: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of the sample (approximately 1 mg) in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the solution as required by the instrument's sensitivity.

-

-

Data Acquisition (Electron Ionization - EI):

-

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a Mass Spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Proposed Synthesis

A plausible synthetic route for this compound starts from 8-hydroxy-1-tetralone, which can be synthesized from commercially available precursors. The key final step is the selective bromination of the aromatic ring.

Step 1: Synthesis of 8-hydroxy-1-tetralone (if not commercially available) This can be achieved through various literature methods, often involving the cyclization of a corresponding substituted phenylbutyric acid.

Step 2: Bromination of 8-hydroxy-1-tetralone

-

Dissolve 8-hydroxy-1-tetralone in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in the same solvent. The hydroxyl group at the C8 position is an activating group, directing the electrophilic substitution to the ortho and para positions. The C5 position is sterically less hindered than the C7 position.

-

Stir the reaction mixture at a low temperature and allow it to slowly warm to room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the complete structure elucidation of this compound.

Caption: Workflow for the synthesis and structural elucidation of the target compound.

Proposed Mass Spectrometry Fragmentation Pathway

This diagram illustrates the predicted fragmentation pattern for this compound in an electron ionization mass spectrometer.

Caption: Predicted major fragmentation pathways for the title compound.

References

An In-depth Technical Guide to 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical properties of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one, a substituted tetralone derivative. Tetralones are a class of compounds that have garnered significant interest in medicinal chemistry due to their presence in various biologically active molecules and their utility as versatile synthetic intermediates.[1] This document summarizes the key molecular data, outlines a plausible synthetic approach based on available literature for related compounds, and highlights the current landscape of biological activity data for this specific molecule.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized in the table below. This data is essential for any experimental work, including reaction stoichiometry, analytical characterization, and interpretation of spectroscopic data.

| Property | Value |

| Molecular Formula | C₁₀H₉BrO₂ |

| Molecular Weight | 241.08 g/mol [2][] |

| IUPAC Name | 5-bromo-8-hydroxy-3,4-dihydro-2H-naphthalen-1-one[2] |

| CAS Number | 101819-51-6[2][] |

Synthesis Methodology

References

Potential Biological Activity of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound belonging to the tetralone class of molecules. While direct studies on the biological activity of this specific compound are not extensively documented in current literature, its structural features—a tetralone core and a bromophenol moiety—suggest a strong potential for a range of pharmacological activities. This guide provides an in-depth analysis of these potential activities, drawing parallels from structurally related compounds and outlining detailed experimental protocols for future investigation. The tetralone scaffold is a privileged structure in medicinal chemistry, known to be a key component in various bioactive compounds, including those with anticancer, antibacterial, and antidepressant properties.[1][2][3][4] Similarly, bromophenol derivatives, often found in marine organisms, have demonstrated significant antioxidant, antimicrobial, and anticancer effects.[5][6][7][8][9] This guide aims to serve as a foundational resource for researchers looking to explore the therapeutic potential of this compound.

Potential Biological Activities and Underlying Signaling Pathways

Based on the activities of structurally analogous compounds, this compound is hypothesized to exhibit the following biological activities:

Anticancer Activity

The presence of the tetralone and bromophenol motifs suggests potential cytotoxic effects against cancer cells. Many tetralone derivatives have been reported to exhibit antiproliferative activity.[1][2] Bromophenols have also been shown to induce apoptosis in cancer cell lines.[8]

Hypothesized Signaling Pathway for Anticancer Activity:

A potential mechanism could involve the induction of apoptosis through the intrinsic pathway, initiated by cellular stress. This could involve the upregulation of pro-apoptotic proteins like Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade.

Antimicrobial Activity

Brominated phenols are well-known for their antimicrobial properties.[6][9] The compound's structure suggests it could interfere with microbial growth and survival.

Hypothesized Mechanism of Antimicrobial Action:

A plausible mechanism is the disruption of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components, ultimately causing cell death.

Antioxidant and Enzyme Inhibitory Activity

The phenolic hydroxyl group in the molecule suggests potential antioxidant activity through radical scavenging. Furthermore, tetralone derivatives have been investigated as enzyme inhibitors.[4]

Proposed Experimental Protocols

To validate the hypothesized biological activities, the following experimental protocols are proposed:

In Vitro Cytotoxicity Assessment: MTT Assay

This assay determines the compound's effect on cell viability.[10][11][12][13]

Experimental Workflow:

Methodology:

-

Cell Culture: Maintain selected cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the compound and a vehicle control.

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of the compound against various microorganisms.[14][15][16]

Methodology:

-

Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Compound Dilution: Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Enzyme Inhibition Assay: Generic Protocol

This protocol can be adapted to screen for inhibitory activity against a specific enzyme of interest.[17][18][19][20]

Methodology:

-

Reagent Preparation: Prepare buffer solution, enzyme solution, substrate solution, and various concentrations of the inhibitor (this compound).

-

Assay Reaction: In a suitable reaction vessel (e.g., cuvette or 96-well plate), combine the buffer, enzyme, and inhibitor. Pre-incubate for a defined period.

-

Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

-

Monitor Reaction: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a spectrophotometer or plate reader.

-

Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition at each inhibitor concentration. Calculate the IC50 value.

Quantitative Data Summary

As no specific experimental data for this compound is currently available, the following tables are presented as templates for organizing future experimental results.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Incubation Time (h) | IC50 (µM) |

| e.g., MCF-7 | 24 | Data to be determined |

| 48 | Data to be determined | |

| 72 | Data to be determined | |

| e.g., HeLa | 24 | Data to be determined |

| 48 | Data to be determined | |

| 72 | Data to be determined |

Table 2: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | Data to be determined |

| Escherichia coli | Data to be determined |

| Candida albicans | Data to be determined |

Conclusion

While direct evidence of the biological activity of this compound is lacking, its chemical structure strongly suggests a promising profile for anticancer, antimicrobial, and other pharmacological activities. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for initiating comprehensive investigations into the therapeutic potential of this compound. Further research is warranted to elucidate its specific mechanisms of action and to evaluate its efficacy and safety in preclinical models.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]

- 5. Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. acmeresearchlabs.in [acmeresearchlabs.in]

- 14. mdpi.com [mdpi.com]

- 15. woah.org [woah.org]

- 16. integra-biosciences.com [integra-biosciences.com]

- 17. superchemistryclasses.com [superchemistryclasses.com]

- 18. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one Derivatives and Analogs for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one, its derivatives, and analogs, with a focus on their synthesis, physicochemical properties, and potential applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Core Compound: this compound

This compound is a substituted tetralone derivative. The core structure, a dihydronaphthalenone, is a recurring motif in various biologically active compounds. The presence of a bromine atom and a hydroxyl group on the aromatic ring provides handles for further chemical modification, making it an attractive scaffold for medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound is presented in the table below. These properties are crucial for assessing its drug-likeness and potential for further development.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrO₂ | PubChem[1] |

| Molecular Weight | 241.08 g/mol | PubChem[1] |

| IUPAC Name | 5-bromo-8-hydroxy-3,4-dihydro-2H-naphthalen-1-one | PubChem[1] |

| CAS Number | 101819-51-6 | PubChem[1] |

| XLogP3 | 2.9 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

Synthesis of Derivatives and Analogs

The synthesis of derivatives of the this compound core often involves multi-step sequences. A representative synthetic pathway for a related analog, 5-hydroxy-6-methoxy-3,4-dihydronaphthalen-1(2H)-one, is described below, which can be adapted for the synthesis of other derivatives.

General Synthetic Workflow

Experimental Protocol: Synthesis of 5-hydroxy-6-methoxy-3,4-dihydronaphthalen-1(2H)-one[2]

This protocol details the synthesis of a hydroxylated analog, which can be conceptually adapted for the synthesis of other derivatives.

Step 1: Synthesis of 5-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one

-

6-Methoxy-1-tetralone (1.06 g, 6.02 mmol) is stirred in 60 mL of H₂O.

-

N-Bromosuccinimide (NBS) (1.07 g, 6.01 mmol) is added to the mixture.

-

The reaction mixture is heated to 60 °C.

-

Sulfuric acid (H₂SO₄) (0.67 mL) is then added, and the mixture is heated for 5 hours.

-

After cooling, the reaction mixture is extracted with ethyl acetate (EtOAc).

-

The combined organic layers are dried over sodium sulfate (Na₂SO₄) and filtered.

-

The solvent is removed in vacuo, and the resulting solid is recrystallized from methanol to yield the brominated intermediate.

Step 2: Synthesis of 5-hydroxy-6-methoxy-3,4-dihydronaphthalen-1(2H)-one

-

To a well-stirred solution of 5-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one (0.50 g, 1.96 mmol) in tetrahydrofuran (THF) at -78 °C, n-butyllithium (n-BuLi) (4.90 mL, 7.84 mmol) is added dropwise.

-

The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature.

-

Trimethyl borate (B(OMe)₃) (0.45 mL, 3.92 mmol) is added dropwise, and the mixture is stirred for 1 hour at room temperature.

-

Glacial acetic acid (0.22 mL) is added dropwise, followed by the dropwise addition of 35 wt% hydrogen peroxide (H₂O₂) (0.48 mL).

-

The reaction mixture is then stirred at room temperature for 12 hours.

-

The final product is isolated and purified.

Biological Activity and Applications in Drug Development

Analogs of the dihydronaphthalenone core have been investigated for various biological activities. A notable area of research is their potential as enzyme inhibitors.

Enzyme Inhibition

Derivatives of related bromo-substituted cyclic compounds have been evaluated as inhibitors of farnesyl protein transferase (FPT). FPT is a critical enzyme in the post-translational modification of Ras proteins, which are implicated in cancer. Inhibition of FPT is a validated strategy in oncology drug discovery.

A study on analogs of 4-(3-bromo-8-methyl-10-methoxy-6,11-dihydro-5H-benzo[2][3]-cyclohepta[1,2-b]pyridin-11-yl)-1-(4-pyridinylacetyl)piperidine N-oxide demonstrated that the bromo substituent plays a significant role in their FPT inhibitory potency. While direct biological data for this compound derivatives is limited in the provided search results, the activity of these related compounds suggests a promising avenue for investigation.

The table below summarizes the inhibitory activity of some related farnesyl protein transferase inhibitors.

| Compound | Target | Activity (IC₅₀) | Reference |

| 4-(3-bromo-8-methyl-10-methoxy-6,11-dihydro-5H-benzo[2][3]-cyclohepta[1,2-b]pyridin-11-yl)-1-(4-pyridinylacetyl)piperidine N-oxide | Farnesyl Protein Transferase | Potent Inhibition | Bioorganic & Medicinal Chemistry Letters, 1999[4] |

| 1-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo-[2][3]-cyclohepta[1,2-b]pyridin-11-yl)piperidine derivatives | Farnesyl Protein Transferase | Potent in vitro FPT inhibition | Bioorganic & Medicinal Chemistry, 1999[5] |

Structure-Activity Relationships (SAR)

The following diagram illustrates the key structural features of the dihydronaphthalenone scaffold and potential points for modification to explore structure-activity relationships.

Conclusion

The this compound core represents a valuable starting point for the design and synthesis of novel bioactive molecules. Its straightforward derivatization potential, coupled with the demonstrated activity of related structures as enzyme inhibitors, makes it a scaffold of high interest for drug discovery programs, particularly in oncology. Further exploration of the structure-activity relationships through systematic modification at the bromine, hydroxyl, and ketone positions, as well as on the aliphatic ring, is warranted to unlock the full therapeutic potential of this chemical class.

References

- 1. This compound | C10H9BrO2 | CID 14565661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 68449-30-9|5-Bromo-3,4-dihydronaphthalen-1(2H)-one|BLD Pharm [bldpharm.com]

- 4. Analogs of 4-(3-bromo-8-methyl-10-methoxy-6,11-dihydro-5H-benzo[5,6]-cyclo hepta[1,2-b]pyridin-11-yl)-1-(4-pyridinylacetyl)piperidine N-oxide as inhibitors of farnesyl protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analogues of 1-(3,10-dibromo-8-chloro-6,11-dihydro-5H-benzo-[5,6]-cyclohepta [1,2-b]pyridin-11-yl)piperidine as inhibitors of farnesyl protein transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one (CAS No: 101819-51-6).[1] Due to the limited availability of experimental spectra in the public domain, this document presents predicted data based on established spectroscopic principles and analysis of structurally related compounds. The information herein is intended to support researchers in the identification, characterization, and quality control of this compound.

Molecular Structure and Properties

This compound is a substituted tetralone with the molecular formula C₁₀H₉BrO₂ and a molecular weight of 241.08 g/mol .[2][3] Its structure incorporates a brominated aromatic ring, a hydroxyl group, and a ketone, making it a valuable intermediate in organic synthesis.

Predicted Spectroscopic Data

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR data are presented in the tables below. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard internal solvent signal.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~ 2.7 | Triplet | ~ 6.5 |

| H-3 | ~ 2.2 | Multiplet | - |

| H-4 | ~ 3.0 | Triplet | ~ 6.0 |

| H-6 | ~ 7.0 | Doublet | ~ 8.5 |

| H-7 | ~ 7.5 | Doublet | ~ 8.5 |

| 8-OH | ~ 9.5 | Singlet (broad) | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~ 198 |

| C-2 | ~ 38 |

| C-3 | ~ 22 |

| C-4 | ~ 29 |

| C-4a | ~ 130 |

| C-5 | ~ 115 |

| C-6 | ~ 138 |

| C-7 | ~ 120 |

| C-8 | ~ 155 |

| C-8a | ~ 118 |

Infrared (IR) Spectroscopy

The predicted characteristic IR absorption bands are summarized below.

Table 3: Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (hydroxyl) | 3400 - 3200 | Broad, Strong |

| C-H (aromatic) | 3100 - 3000 | Medium |

| C-H (aliphatic) | 3000 - 2850 | Medium |

| C=O (ketone) | ~ 1680 | Strong |

| C=C (aromatic) | 1600 - 1450 | Medium to Strong |

| C-Br | 700 - 500 | Medium to Strong |

Mass Spectrometry (MS)

The predicted mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion peak is expected.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 240/242 | [M]⁺ molecular ion peak (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 212/214 | [M - CO]⁺ |

| 183/185 | [M - CO - C₂H₃]⁺ |

| 133 | [M - Br - CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring spectroscopic data for compounds similar to this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Use standard pulse sequences for data acquisition.

IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for soluble samples, a thin film can be prepared on a salt plate.

-

Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.

Visualizations

The following diagrams illustrate the molecular structure with atom numbering for NMR assignments and a general workflow for spectroscopic analysis.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Caption: A generalized workflow for the spectroscopic analysis and characterization of a chemical compound.

References

An In-depth Technical Guide to the Solubility of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted solubility of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one in various solvents. Due to the absence of specific quantitative solubility data in publicly available literature, this document outlines a qualitative solubility profile based on the compound's molecular structure and established chemical principles. Furthermore, a detailed experimental protocol for determining the solubility of this compound is provided, along with a visual workflow to guide researchers in their laboratory practices. This guide is intended to be a valuable resource for professionals in the fields of chemical research and drug development who are working with this or structurally similar compounds.

Introduction

This compound is a substituted tetralone derivative. The solubility of a compound is a critical physicochemical property that influences its behavior in various applications, including chemical reactions, purification processes, and pharmaceutical formulations. Understanding the solubility of this compound in different solvent systems is essential for its effective handling, analysis, and utilization in research and development.

This guide first presents a predicted qualitative solubility profile based on the structural features of the molecule. The presence of a polar hydroxyl group, a moderately polar ketone group, and a lipophilic brominated aromatic ring suggests a nuanced solubility behavior across different solvent classes. Subsequently, a detailed experimental protocol is outlined to enable researchers to determine the precise solubility of the compound in their specific applications.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like." The molecular structure of this compound contains both polar and nonpolar functionalities, which will dictate its interaction with different solvents.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The hydroxyl (-OH) group can participate in hydrogen bonding with protic solvents.[1] The ketone (C=O) group can also act as a hydrogen bond acceptor.[2] However, the bulky, nonpolar naphthalene backbone and the bromine atom will likely limit its solubility in highly polar solvents like water.[1] Therefore, low to moderate solubility is expected in polar protic solvents.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, THF): These solvents can engage in dipole-dipole interactions with the polar ketone and hydroxyl groups.[3] Given the overall polarity of the molecule, it is predicted to have good solubility in many polar aprotic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The aromatic ring and the bromine atom contribute to the nonpolar character of the molecule, suggesting some affinity for nonpolar solvents.[4] However, the presence of the polar hydroxyl and ketone groups will likely reduce its solubility in highly nonpolar solvents.

The following table summarizes the predicted qualitative solubility of this compound.

| Solvent Class | Example Solvents | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The hydroxyl group allows for hydrogen bonding, but the large nonpolar backbone limits extensive solubility, particularly in water.[1] |

| Polar Aprotic | Acetone, DMSO, THF, Ethyl Acetate | Soluble to Very Soluble | Strong dipole-dipole interactions between the solvent and the ketone and hydroxyl groups are expected to lead to good solubility.[3] |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Sparingly Soluble to Insoluble | The polar functional groups will hinder dissolution in nonpolar solvents, despite the presence of the nonpolar aromatic system.[2][4] |

| Acidic (Aqueous) | 5% Hydrochloric Acid | Likely Insoluble | The compound does not possess a basic functional group that would be protonated to form a soluble salt. |

| Basic (Aqueous) | 5% Sodium Hydroxide | Likely Soluble | The phenolic hydroxyl group is acidic and will be deprotonated by a strong base to form a more polar and water-soluble phenoxide salt.[5] |

Experimental Protocol for Solubility Determination

The following is a general experimental procedure for determining the qualitative and semi-quantitative solubility of an organic compound like this compound.[5][6][7]

Materials and Equipment

-

This compound

-

A selection of solvents (e.g., water, methanol, ethanol, acetone, DMSO, THF, hexane, toluene, 5% HCl, 5% NaOH)

-

Small test tubes or vials

-

Analytical balance

-

Spatula

-

Vortex mixer or magnetic stirrer

-

Water bath or heating block

-

pH indicator paper

Qualitative Solubility Determination

-

Preparation: Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Sample Addition: Accurately weigh approximately 30 mg of the compound and add it to each labeled test tube.[5]

-

Solvent Addition: Add 1 mL of the respective solvent to each test tube. This creates a concentration of approximately 30 mg/mL.[5]

-

Mixing: Vigorously shake or vortex each tube for 30-60 seconds.[8]

-

Observation: Observe each tube to determine if the compound has dissolved completely. Record the results as "soluble," "partially soluble," or "insoluble."[8]

-

Heating (Optional): If the compound is insoluble at room temperature, gently heat the test tube in a water bath to observe if solubility increases with temperature. Record any changes.[5]

-

pH Testing (for aqueous solutions): For the test tube containing water, use pH paper to determine if the compound is acidic or basic.[9]

Semi-Quantitative Solubility Determination

-

Saturated Solution Preparation: To a known volume of a selected solvent (e.g., 5 mL), add the compound in small, accurately weighed increments.

-

Equilibration: After each addition, stir the mixture vigorously for an extended period (e.g., 1-2 hours) at a constant temperature to ensure equilibrium is reached. Continue adding the compound until a small amount of undissolved solid remains.

-

Separation: Allow the undissolved solid to settle. Carefully decant or filter the supernatant to obtain a clear, saturated solution.

-

Quantification: Accurately measure a known volume of the saturated solution and evaporate the solvent under reduced pressure. Weigh the remaining solid residue.

-

Calculation: Calculate the solubility in terms of mg/mL or g/100 mL.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the qualitative solubility testing of an organic compound.

Caption: A flowchart illustrating the decision-making process for the qualitative determination of a compound's solubility in a given solvent.

Conclusion

References

- 1. tutorchase.com [tutorchase.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. csub.edu [csub.edu]

- 8. saltise.ca [saltise.ca]

- 9. scribd.com [scribd.com]

Methodological & Application

Synthesis of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Substituted tetralone scaffolds are prevalent in a variety of biologically active molecules and natural products. The title compound, 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one (also known as 5-Bromo-8-hydroxy-1-tetralone), incorporates key functional groups that make it an attractive starting material for further chemical elaboration. The bromine atom serves as a handle for cross-coupling reactions, while the phenolic hydroxyl and ketone functionalities allow for a wide range of chemical modifications. This protocol details a reliable synthetic route to access this versatile intermediate.

Overall Reaction Scheme

The synthesis proceeds in two primary stages:

-

Demethylation: Conversion of 8-methoxy-3,4-dihydronaphthalen-1(2H)-one to 8-hydroxy-3,4-dihydronaphthalen-1(2H)-one.

-

Bromination: Regioselective bromination of 8-hydroxy-3,4-dihydronaphthalen-1(2H)-one to yield the final product.

Caption: Overall synthetic workflow.

Experimental Protocols

Protocol 1: Synthesis of 8-hydroxy-3,4-dihydronaphthalen-1(2H)-one (Starting Material)

This protocol describes the demethylation of 8-methoxy-1-tetralone using hydrobromic acid, a standard method for cleaving aryl methyl ethers.

Materials and Equipment:

-

8-Methoxy-1-tetralone

-

48% aqueous Hydrobromic acid (HBr)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 8-methoxy-1-tetralone.

-

Add 48% aqueous hydrobromic acid.

-

Heat the mixture to reflux (approximately 125 °C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 8-hydroxy-3,4-dihydronaphthalen-1(2H)-one as a solid.

Quantitative Data (Protocol 1):

| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| 8-Methoxy-1-tetralone | 176.21 | 10 | 1.0 | 1.76 g |

| 48% HBr | 80.91 (HBr) | - | Excess | ~20 mL |

| 8-Hydroxy-1-tetralone | 162.19 | - | - | Theoretical Yield: 1.62 g |

Protocol 2: Synthesis of this compound

This protocol details the regioselective bromination of 8-hydroxy-1-tetralone at the C5 position using N-Bromosuccinimide (NBS) in acetic acid. The hydroxyl group at C8 is a strong activating group, directing the electrophilic substitution to the para position (C5).

Materials and Equipment:

-

8-hydroxy-3,4-dihydronaphthalen-1(2H)-one

-

N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Sodium thiosulfate (Na₂S₂O₃)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard laboratory glassware

Procedure:

-

Dissolve 8-hydroxy-3,4-dihydronaphthalen-1(2H)-one in glacial acetic acid in a round-bottom flask with a magnetic stir bar.

-

To the stirred solution, add N-Bromosuccinimide (NBS) portion-wise at room temperature. A slight exotherm may be observed.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Once the reaction is complete, pour the mixture into ice water.

-

Quench any unreacted bromine by adding a saturated aqueous solution of sodium thiosulfate until the yellow color disappears.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash carefully with saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

Quantitative Data (Protocol 2):

| Reagent/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| 8-Hydroxy-1-tetralone | 162.19 | 5 | 1.0 | 0.81 g |

| N-Bromosuccinimide (NBS) | 177.98 | 5.5 | 1.1 | 0.98 g |

| Glacial Acetic Acid | 60.05 | - | Solvent | ~25 mL |

| 5-Bromo-8-hydroxy-1-tetralone | 241.08 | - | - | Theoretical Yield: 1.21 g |

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

-

Appearance: Off-white to pale yellow solid.

-

Molecular Formula: C₁₀H₉BrO₂

-

Molecular Weight: 241.08 g/mol [1]

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and regiochemistry of bromine substitution.

-

Mass Spectrometry: To confirm the molecular weight.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Hydrobromic acid is highly corrosive and toxic. Handle with extreme care.

-

N-Bromosuccinimide is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin.

-

Organic solvents are flammable. Keep away from ignition sources.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound. By following these protocols, researchers can reliably produce this key intermediate for use in various drug discovery and development programs. The methods are based on established chemical principles and analogous transformations reported in the scientific literature, ensuring a high probability of success.

References

Application Note and Protocol: Purification of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one by Chromatography

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one, a key intermediate in the synthesis of various pharmaceutical compounds. The protocol outlines a robust method for purification using silica gel column chromatography, a widely accessible and effective technique for the separation of moderately polar organic compounds. Additionally, this note provides guidance on the use of High-Performance Liquid Chromatography (HPLC) for analytical assessment of purity.

Introduction

This compound is a substituted tetralone derivative. The presence of a hydroxyl group and a bromine atom on the aromatic ring, along with the ketone in the aliphatic ring, gives the molecule a moderate polarity. Efficient purification of this compound is crucial to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This application note details a reliable method for its purification by column chromatography and subsequent purity analysis.

Materials and Methods

Materials

-

Crude this compound

-

Silica gel (60-120 mesh) for column chromatography

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water

-

Glass column for chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

UV lamp for TLC visualization

-

Rotary evaporator

-

HPLC system with a UV detector

-

C18 HPLC column (e.g., 250 x 4.6 mm, 5 µm)

Experimental Protocol: Column Chromatography

-

Slurry Preparation: A slurry of silica gel is prepared in hexane.

-

Column Packing: The glass column is securely clamped in a vertical position. A small plug of cotton wool is placed at the bottom. The silica gel slurry is carefully poured into the column, and the solvent is allowed to drain, ensuring the silica packs into a uniform bed without air bubbles.

-

Sample Loading: The crude this compound is dissolved in a minimal amount of dichloromethane or the initial elution solvent. This solution is carefully loaded onto the top of the silica gel bed.

-

Elution: The compound is eluted from the column using a gradient of ethyl acetate in hexane. The elution is started with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and the polarity is gradually increased.

-

Fraction Collection: Fractions are collected in test tubes. The separation is monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexane. The spots on the TLC plate are visualized under a UV lamp.

-

Isolation: Fractions containing the pure compound are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound.

Experimental Protocol: HPLC Analysis

-

Sample Preparation: A standard solution of the purified compound is prepared by dissolving a known amount in methanol.

-

HPLC Conditions: The purity of the final product is assessed using a reversed-phase HPLC method. A C18 column is used with a mobile phase gradient of acetonitrile and water.

-

Detection: The compound is detected by a UV detector at a suitable wavelength, determined by a UV scan of the pure compound.

Data Presentation

The following table summarizes the expected quantitative data from the purification and analysis.

| Parameter | Value |

| Column Chromatography | |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase | Gradient of Ethyl Acetate in Hexane (5% to 40%) |

| Expected Yield | > 85% |

| TLC Analysis | |

| Stationary Phase | Silica Gel |

| Mobile Phase | 30% Ethyl Acetate in Hexane |

| Expected Rf value | ~0.4 - 0.5 |

| HPLC Analysis | |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Purity | > 98% |

Visualizations

Caption: Workflow for the purification of this compound.

Conclusion

The described column chromatography protocol provides an effective method for the purification of this compound, yielding a product of high purity suitable for further use in drug development and research. The subsequent HPLC analysis confirms the efficacy of the purification process. This application note serves as a valuable resource for scientists and researchers working with this and structurally related compounds.

Application Notes and Protocols for 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 5-Bromo-8-hydroxy-3,4-dihydronaphthalen-1(2H)-one (also known as 5-Bromo-8-hydroxy-1-tetralone) as a versatile building block in organic synthesis. The presence of a bromine atom on the aromatic ring and a reactive ketone functionality makes this compound a valuable intermediate for the synthesis of a wide range of complex molecules, particularly in the fields of medicinal chemistry and drug discovery.

Introduction

This compound is a key synthetic intermediate possessing multiple functional groups that can be selectively manipulated. The aryl bromide moiety is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allowing for the introduction of diverse aryl, heteroaryl, and amino substituents. The tetralone core is a common scaffold in numerous biologically active compounds. This document will focus on the application of this building block in the synthesis of potential kinase inhibitors and other bioactive molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| CAS Number | 101819-51-6 | [][2] |

| Molecular Formula | C₁₀H₉BrO₂ | [][2] |

| Molecular Weight | 241.08 g/mol | [][2] |

| Appearance | Solid | |

| IUPAC Name | This compound | [] |

Applications in Organic Synthesis

The primary utility of this compound in organic synthesis lies in its capacity to serve as a scaffold for the construction of more complex molecular architectures. The key reactions involve the functionalization of the aryl bromide.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is instrumental in the synthesis of biaryl compounds, which are prevalent in many kinase inhibitors and other therapeutic agents.

General Reaction Scheme:

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex.[3][4] This reaction is crucial for synthesizing arylamines, a common motif in many biologically active molecules.

General Reaction Scheme:

Caption: General scheme for the Buchwald-Hartwig amination reaction.

Application Example: Synthesis of Dihydronaphthalene Analogues as Tubulin Polymerization Inhibitors

While direct synthesis from this compound is not extensively documented, a closely related analogue, 5-bromo-6-methoxy-3,4-dihydronaphthalen-1(2H)-one, has been utilized in the synthesis of combretastatin A-4 inspired anticancer agents that inhibit tubulin polymerization.[3] The synthetic strategy can be adapted for the title compound.

Signaling Pathway:

The synthesized dihydronaphthalene analogues are designed to interact with the colchicine binding site on β-tubulin, thereby inhibiting microtubule polymerization. This disruption of the microtubule network leads to cell cycle arrest and ultimately apoptosis in cancer cells.

Caption: Inhibition of tubulin polymerization by dihydronaphthalene analogues.

Experimental Protocols

The following are general protocols for the key reactions involving this compound. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol describes a typical procedure for the coupling of an arylboronic acid with the title compound.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous solvent (e.g., Dioxane, Toluene, DMF, with or without water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2-3 eq.).

-

Evacuate the flask and backfill with an inert gas (repeat three times).

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Workflow:

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure for the amination of the title compound.

Materials:

-

This compound

-

Amine (1.2 - 2.0 equivalents)

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

-

Ligand (e.g., XPhos, SPhos, BINAP) (1-10 mol%)

-

Base (e.g., NaOtBu, K₃PO₄) (1.5-3.0 equivalents)

-

Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk tube, add this compound (1.0 eq.), the palladium catalyst, and the ligand.

-

Evacuate and backfill the tube with an inert gas (repeat three times).

-

Add the base.

-

Add the anhydrous solvent, followed by the amine.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl if a strong base was used.

-

Dilute with an organic solvent and water, and perform an aqueous work-up.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Experimental Workflow:

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Quantitative Data

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura and Buchwald-Hartwig reactions on similar aryl bromide substrates. These can serve as a starting point for optimization with this compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME/H₂O | 80 | 2 | 70-95 |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 65-90 |

| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (3) | Dioxane/H₂O | 90 | 16 | 60-85 |

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | 75-98 |

| Pd(OAc)₂ (3) | BINAP (4.5) | Cs₂CO₃ (2) | Dioxane | 110 | 24 | 70-92 |

| Pd(OAc)₂ (5) | RuPhos (10) | K₃PO₄ (3) | t-BuOH | 100 | 12 | 68-88 |

Conclusion